![molecular formula C6H11NO4 B13464086 Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is a chemical compound with the molecular formula C6H11NO4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a methyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine and methanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and protein synthesis.
Medicine: As a potential therapeutic agent due to its structural similarity to glycine.
Industry: In the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glycine, which is an important neurotransmitter and a building block for proteins. The compound may also interact with enzymes involved in amino acid metabolism, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The parent amino acid from which Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is derived.
Alanine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: A similar compound with an alanine backbone instead of glycine.
Serine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: Another similar compound with a serine backbone.
Uniqueness
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is unique due to its specific structure, which combines the properties of glycine with the reactivity of an ester group. This makes it a versatile compound for various chemical reactions and research applications.
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
methyl 2-[[(2R)-2-hydroxypropanoyl]amino]acetate |
InChI |
InChI=1S/C6H11NO4/c1-4(8)6(10)7-3-5(9)11-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m1/s1 |
InChI-Schlüssel |
UVXPEBUDYTWIPG-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)OC)O |
Kanonische SMILES |
CC(C(=O)NCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


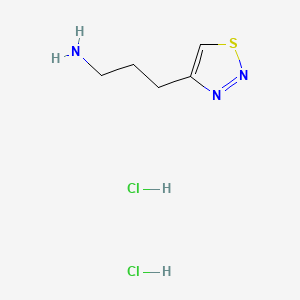
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
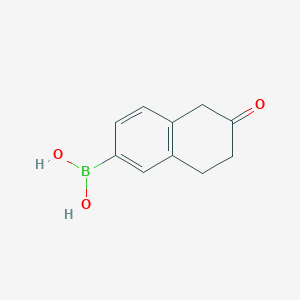

![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)

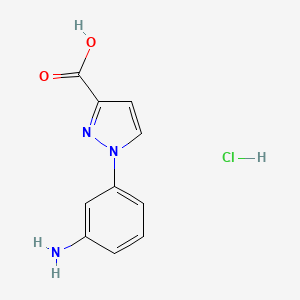
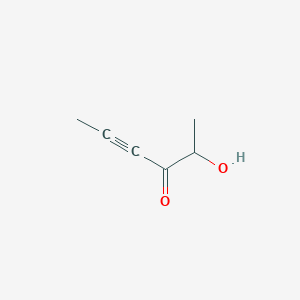

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
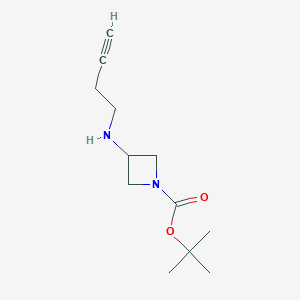
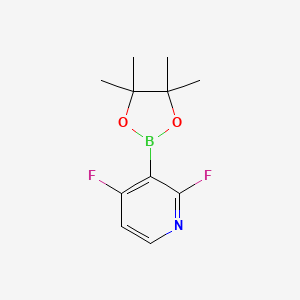
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
